Edaravone

Beschreibung

Eigenschaften

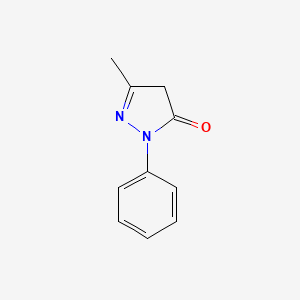

IUPAC Name |

5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUYTUMUWHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | edaravone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Edaravone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021130 | |

| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-1-phenyl-2-pyrazolin-5-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3236 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edaravone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER | |

| Record name | SID855774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS | |

CAS No. |

89-25-8; 19735-89-8, 89-25-8 | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edaravone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edaravone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edaravone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | edaravone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norphenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norphenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norphenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-3-methyl-5-pyrazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDARAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S798V6YJRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 to 266 °F (NTP, 1992), 127 °C | |

| Record name | 1-PHENYL-3-METHYL-5-PYRAZOLONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20900 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Edaravone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Neuroprotective Mechanisms of Edaravone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger that has demonstrated significant neuroprotective effects in various models of neurological disorders, including ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Initially developed for the treatment of acute ischemic stroke, its therapeutic applications have expanded due to its multifaceted mechanism of action that extends beyond simple antioxidant activity.[1] This technical guide provides an in-depth exploration of the core neuroprotective mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: A Multi-pronged Approach to Neuroprotection

This compound's neuroprotective efficacy stems from its ability to concurrently target multiple pathological cascades initiated by oxidative stress, neuroinflammation, and excitotoxicity. Its unique chemical structure allows it to readily cross the blood-brain barrier and exert its effects directly within the central nervous system.[3]

Potent Antioxidant and Free Radical Scavenging Activity

The primary and most well-established mechanism of this compound is its potent free radical scavenging activity.[1][4] It effectively quenches highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to crucial cellular components like lipids, proteins, and DNA.[2][4]

-

Direct Scavenging: this compound directly scavenges hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO-), preventing them from initiating and propagating damaging chain reactions.[4]

-

Inhibition of Lipid Peroxidation: By neutralizing lipid peroxyl radicals, this compound inhibits lipid peroxidation, a destructive process that damages cell membranes and generates toxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

-

Upregulation of Endogenous Antioxidant Systems: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[2][5][6]

| Parameter | Experimental Model | Treatment | Effect | Reference |

| Malondialdehyde (MDA) | Rat model of cerebral infarction | This compound | Dose-dependent reduction in MDA-thiobarbituric acid adduct. | [2] |

| Rat model of ischemia/reperfusion | This compound | Significantly diminished MDA levels compared to the ischemia/reperfusion group. | [7] | |

| Superoxide Dismutase (SOD) | Experimental mouse model of asthma | This compound | Recovered SOD1 levels. | [2] |

| 3-Nitrotyrosine (3-NT) | Phase II clinical trial in ALS patients | 60 mg/day this compound for 24 weeks | Reduced expression of 3-NT in cerebrospinal fluid. | [1] |

| Reactive Oxygen Species (ROS) | Granulocytes from Multiple Sclerosis patients | 1 µM this compound | Inhibited ROS production during phagocytosis. | [8] |

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a key contributor to secondary injury in many neurological conditions. This compound exerts significant anti-inflammatory effects, helping to quell this detrimental response.

-

Modulation of Microglial Activation: this compound can suppress the activation of microglia, the resident immune cells of the CNS, thereby reducing the release of pro-inflammatory mediators.[3]

-

Reduction of Pro-inflammatory Cytokines: Studies have shown that this compound treatment leads to a decrease in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[9]

| Parameter | Experimental Model | Treatment | Effect | Reference |

| Plasma Cytokines | Rat transient focal ischemia model | 3 mg/kg this compound (IV) | Reduced plasma levels of CINC-1, Fractalkine, IL-1α, IL-1ra, IL-6, IL-10, IP-10, MIG, MIP-1α, and MIP-3α at 3 hours post-MCAO. | [9] |

| TNF-α and IL-1β | LPS-stimulated BV-2 microglial cells | This compound | Suppressed upregulated expression of TNF-α and IL-1β. | [10] |

Attenuation of Apoptosis

Apoptosis, or programmed cell death, is a major pathway of neuronal loss in neurodegenerative diseases and after acute brain injury. This compound has been shown to interfere with apoptotic signaling cascades, promoting neuronal survival.

-

Modulation of Bcl-2 Family Proteins: this compound can influence the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activation: By modulating the upstream Bcl-2 family proteins, this compound can inhibit the activation of executioner caspases, such as caspase-3, which are responsible for dismantling the cell during apoptosis.

| Parameter | Experimental Model | Treatment | Effect | Reference |

| TUNEL-positive cells | Rat model of transient MCAO | This compound + tPA | Reduced number of TUNEL-positive cells at 16 hours after 3 hours of transient MCAO. | [11] |

| Bax/Bcl-2 ratio | Neuronal-like cells | This compound (hypothetical, based on mechanism) | Expected to decrease the Bax/Bcl-2 ratio. | [12] |

| Activated Caspase-3 | Neuronal-like cells | This compound (hypothetical, based on mechanism) | Expected to decrease the levels of activated caspase-3. | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

To visually represent the complex molecular interactions underlying this compound's neuroprotective effects, the following diagrams were generated using Graphviz (DOT language).

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicalcasereportsint.com [clinicalcasereportsint.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients this compound Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A free radical scavenger this compound suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extension of ischemic therapeutic time window by a free radical scavenger, this compound, reperfused with tPA in rat brain | CiNii Research [cir.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

The Anti-inflammatory Properties of Edaravone in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, primarily mediated by the activation of microglia, is a critical contributor to the pathogenesis of various neurodegenerative diseases and acute brain injuries. Activated microglia, the resident immune cells of the central nervous system (CNS), can adopt different phenotypes, leading to either neuroprotective or neurotoxic effects. The classical M1 pro-inflammatory phenotype releases a barrage of cytotoxic factors, including pro-inflammatory cytokines and reactive oxygen species (ROS), which exacerbate neuronal damage. In contrast, the M2 anti-inflammatory phenotype is associated with the release of anti-inflammatory mediators and trophic factors that promote tissue repair. Edaravone, a potent free radical scavenger, has emerged as a promising therapeutic agent with significant anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth investigation into the anti-inflammatory effects of this compound on microglia, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: Modulating Microglial Phenotype and Inflammatory Pathways

This compound exerts its anti-inflammatory effects on microglia through a multi-faceted approach, primarily by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[4][5][6] This modulation is achieved through its influence on several key signaling pathways implicated in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and other cytotoxic molecules by activated microglia. Studies have consistently demonstrated its ability to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and nitric oxide (NO).[7][8][9]

Promotion of Anti-inflammatory Mediators

Concurrently, this compound enhances the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and M2 markers like Arginase-1 (Arg-1).[4][5][6] This dual action of suppressing pro-inflammatory responses while boosting anti-inflammatory mechanisms is central to its neuroprotective effects.

Signaling Pathways Modulated by this compound

This compound's influence on microglial function is mediated by its interaction with critical intracellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway in microglia.[7][8] A novel formulation, this compound dexborneol, has also been demonstrated to suppress the TLR4/MyD88/NF-κB signaling pathway.[8]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome in microglia, thereby reducing the secretion of these potent pro-inflammatory cytokines.[4][5][6][10][11][12] This effect is partly attributed to its ability to reduce mitochondria-derived ROS, a key trigger for NLRP3 activation.[11]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is another crucial regulator of inflammatory responses in microglia. This compound has been reported to alleviate microglia-mediated neuroinflammation by modulating the PI3K/AKT pathway, which in turn can influence NF-κB activity.[2][13][14]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers in microglia, as reported in several key studies.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Markers in LPS-Stimulated BV-2 Microglia

| Marker | Stimulus | This compound Concentration | % Reduction vs. LPS Control | Reference |

| TNF-α | LPS (100 ng/ml) | 10 µM | Significant | [4] |

| IL-1β | LPS (100 ng/ml) | 10 µM | Significant | [4] |

| NO | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |

| iNOS | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |

Table 2: In Vitro Effects of this compound on Anti-inflammatory Markers in LPS-Stimulated BV-2 Microglia

| Marker | Stimulus | This compound Concentration | % Increase vs. LPS Control | Reference |

| IL-10 | LPS (100 ng/ml) | 10 µM | Significant | [4] |

| Arg-1 | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |

| Ym-1 | LPS (1 µg/ml) | 100, 200, 400 µM | Dose-dependent | [8] |

Table 3: In Vivo Effects of this compound on Microglial Markers in a Rat Model of Parkinson's Disease (LPS-induced)

| Marker | Treatment Group | % Change vs. LPS Model | Reference |

| TNF-α mRNA | LPS + this compound (5 mg/kg) | Decreased | [4] |

| IL-1β mRNA | LPS + this compound (5 mg/kg) | Decreased | [4] |

| Arg-1 mRNA | LPS + this compound (5 mg/kg) | Increased | [4] |

| IL-10 mRNA | LPS + this compound (5 mg/kg) | Increased | [4] |

| Iba-1 | LPS + this compound (5 mg/kg) | Decreased | [4] |

| NLRP3 | LPS + this compound (5 mg/kg) | Decreased | [4] |

| Caspase-1 | LPS + this compound (5 mg/kg) | Decreased | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties in microglia.

In Vitro Microglia Inflammation Model

-

Cell Line: BV-2 murine microglial cells are commonly used.[4][7][8]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 100, 200, 400 µM) for a specified period (e.g., 2 hours) before inflammatory stimulation.[8]

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in microglia at concentrations ranging from 100 ng/ml to 1 µg/ml for 12 to 24 hours.[4][8] Other stimuli like Amyloid-β (Aβ) are used in models of Alzheimer's disease.[11]

-

Measurement of Inflammatory Markers:

-

Cytokine Levels: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines like TNF-α, IL-1β, and IL-10 in the cell culture supernatant.[4][5]

-

Nitric Oxide (NO) Production: The Griess assay is employed to measure the accumulation of nitrite, a stable product of NO, in the culture medium.[8][15]

-

Protein Expression: Western blotting is used to determine the expression levels of key inflammatory proteins such as iNOS, Arg-1, NLRP3, and components of the NF-κB and PI3K/AKT pathways.[4][8][13]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA followed by flow cytometry or fluorescence microscopy.[7][8]

-

Immunofluorescence: This technique is used to visualize the expression and localization of specific proteins within the microglia.[4][7]

-

In Vivo Animal Models

-

Animal Models:

-

Parkinson's Disease Model: Unilateral injection of LPS (e.g., 5 µg) into the substantia nigra of rats is used to induce neuroinflammation and dopaminergic neuron loss.[4][5][6]

-

Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO) in rats or mice is a common model to study post-stroke inflammation.[7][13][16]

-

-

This compound Administration: this compound is typically administered via intragastric gavage or intraperitoneal injection at doses ranging from 5 mg/kg to 10 mg/kg for a specified duration before and/or after the induced injury.[4][5][6]

-

Behavioral Tests: Motor function and cognitive deficits are assessed using tests such as the rotarod test, pole test, and Morris water maze.[4][5]

-

Histological and Molecular Analysis:

-

Immunofluorescence/Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba-1), M1/M2 markers (e.g., TNF-α, Arg-1), and markers of neuronal damage.[4][5]

-

Western Blotting: Protein expression levels of inflammatory markers are quantified in brain tissue homogenates.[4][5]

-

RT-PCR: mRNA expression levels of inflammatory cytokines and other relevant genes are measured.[5]

-

Conclusion

This compound demonstrates significant anti-inflammatory properties in microglia, primarily by promoting a phenotypic switch from the pro-inflammatory M1 state to the anti-inflammatory M2 state. This is achieved through the modulation of key signaling pathways, including the inhibition of the NF-κB and NLRP3 inflammasome pathways and the activation of the PI3K/AKT pathway. The comprehensive data from both in vitro and in vivo studies strongly support the therapeutic potential of this compound in mitigating neuroinflammation associated with a range of neurological disorders. Further research into the intricate molecular interactions of this compound within microglia will undoubtedly pave the way for the development of more targeted and effective neuroprotective strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients this compound Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation [frontiersin.org]

- 5. This compound Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of this compound and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound dexborneol promotes M2 microglia polarization against lipopolysaccharide-induced inflammation via suppressing TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of this compound and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound dexborneol provides neuroprotective benefits by suppressing NLRP3 inflammasome-induced microglial pyroptosis in experimental ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Attenuates the Proinflammatory Response in Amyloid-β-Treated Microglia by Inhibiting NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. This compound Alleviates BV-2 Microglia-Mediated Neuroinflammation Through the PI3K/AKT/ NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documentsdelivered.com [documentsdelivered.com]

- 15. The Experiment of this compound on Primary Microglia Activation by Lipopolysaccharide [kyxuebao.kmmu.edu.cn]

- 16. This compound-dexborneol-provides-neuroprotective-benefits-by-suppressing-nlrp3-inflammasome-induced-microglial-pyroptosis-in-experimental-ischemic-stroke - Ask this paper | Bohrium [bohrium.com]

Edaravone's Crucial Role in Mitigating Lipid Peroxidation in Cell Membranes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone, a potent free radical scavenger, has demonstrated significant neuroprotective effects, largely attributed to its ability to mitigate lipid peroxidation within cellular membranes. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its interaction with lipid peroxyl radicals and the subsequent reduction of cytotoxic aldehydes. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing lipid peroxidation, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Challenge of Lipid Peroxidation

Lipid peroxidation is a deleterious chain reaction initiated by reactive oxygen species (ROS) that targets polyunsaturated fatty acids in cellular membranes. This process leads to a loss of membrane fluidity, impaired function of membrane-bound proteins, and the generation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can induce cellular damage and apoptosis. Oxidative stress and subsequent lipid peroxidation are implicated in the pathophysiology of numerous diseases, including acute ischemic stroke and neurodegenerative conditions like amyotrophic lateral sclerosis (ALS).[1][2][3]

This compound (3-methyl-1-phenyl-2-pyrazolin-5-one) is a novel antioxidant that effectively quenches these damaging free radicals, thereby protecting cells from oxidative injury.[4][5] Its amphiphilic nature allows it to act on both water-soluble and lipid-soluble peroxyl radicals, making it particularly effective at the lipid-water interface of cell membranes.[6]

Mechanism of Action: How this compound Combats Lipid Peroxidation

This compound's primary mechanism in preventing lipid peroxidation is its ability to donate an electron to lipid peroxyl radicals (LOO•), thus terminating the chain reaction.[7] The pKa of this compound is 7.0, meaning at physiological pH, a significant portion exists in its more reactive anionic form.[7] This anion readily reacts with peroxyl radicals, converting them to less reactive lipid hydroperoxides (LOOH), which can then be detoxified by cellular enzymes like glutathione peroxidase.

The interaction of this compound with peroxyl radicals leads to the formation of the this compound radical, which is subsequently oxidized to stable, non-toxic products such as 3-methyl-1-phenyl-2-pyrazolin-4,5-dione (4-oxothis compound) and its hydrolysate, 2-oxo-3-(phenylhydrazono)butanoic acid (OPB).[7]

Beyond direct radical scavenging, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[4][8] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, this compound enhances the cell's intrinsic antioxidant defenses.[4] Additionally, this compound has been found to inhibit the 5-lipoxygenase (5-LOX) pathway, which is involved in the generation of inflammatory leukotrienes and can contribute to oxidative stress.[9]

Quantitative Efficacy of this compound

The antioxidant and anti-lipid peroxidation activity of this compound has been quantified in various experimental models. The following tables summarize key findings.

| Parameter | Radical Species | Rate Constant (k) | Reference |

| Scavenging Activity | Hydroxyl radical (•OH) | 2.98 x 10¹¹ M⁻¹s⁻¹ | [10][11] |

| Singlet oxygen (¹O₂) | 2.75 x 10⁷ M⁻¹s⁻¹ | [10][11] | |

| Methyl radical (•CH₃) | 3.00 x 10⁷ M⁻¹s⁻¹ | [10][11] | |

| Peroxyl radical (ROO•) | Overall k(HOO•) = 8.58 x 10⁷ M⁻¹s⁻¹ (in aqueous medium at pH 7.4) | [12][13] | |

| Reaction with Peroxynitrite | Peroxynitrite (ONOO⁻) | 1.5 x 10⁴ M⁻¹s⁻¹ | [6] |

| Reaction with Phenoxyl Radical | 2,5-di-tert-butyl-4-(4-methoxyphenyl)phenoxyl (ArO•) | 6.28 x 10¹ M⁻¹s⁻¹ (at pH 6) to 1.08 x 10² M⁻¹s⁻¹ (at pH 8) | [6] |

Table 1: Reaction Rate Constants of this compound with Various Radical Species.

| Experimental Model | Biomarker | This compound Concentration/Dose | % Reduction/Effect | Reference |

| Cultured Bovine Aortic Endothelial Cells (induced by 15-HPETE) | Cell Death | 1 µM | 57% inhibition | [6] |

| Rat Model of Cerebral Infarction | Malondialdehyde-Thiobarbituric Acid Adduct | Dose-dependent | Significant reduction | [4] |

| Rat Model of Traumatic Brain Injury | Oxidative Stress | Not specified | Significant reduction | [5] |

| Mouse Model of Sleep Deprivation | Malondialdehyde (MDA) in hippocampus | 10, 20, and 40 mg/kg | Significant decrease | [14] |

| Rat Model of Depression (PWSI) | Malondialdehyde (MDA) | 1.5, 3, and 6 mg/kg | Significant decrease at all doses | [15][16] |

| Rat Subarachnoid Hemorrhage Model | 4-Hydroxynonenal (4-HNE) | Clinical dose | Significant inhibition | [17] |

| Intracerebroventricular Streptozotocin-induced Cognitive Deficit in Rats | 4-Hydroxynonenal (4-HNE) adducts | 9 mg/kg | Significant restoration of enhanced levels | [18] |

| ALS Patients (Phase II Clinical Trial) | 3-nitrotyrosine in cerebrospinal fluid | 60 mg/day | Reduction | [19] |

Table 2: In Vitro and In Vivo Effects of this compound on Lipid Peroxidation Markers.

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay is a widely used method to measure lipid peroxidation. MDA, a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Protocol for Tissue or Cell Lysates:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer (e.g., RIPA buffer with inhibitors).[20][21]

-

Protein Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[20][21]

-

Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.[20][21]

-

Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) TBA.[20][21]

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.[20][21]

-

Cooling and Measurement: Cool the samples to room temperature. Read the absorbance at 532 nm using a spectrophotometer or plate reader.[20][21]

-

Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Quantification of 4-Hydroxynonenal (4-HNE) Adducts

4-HNE is a more specific and stable marker of lipid peroxidation than MDA. It readily forms adducts with proteins, which can be quantified using immunological or chromatographic methods.

4.2.1. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA provides a sensitive method for the quantification of 4-HNE protein adducts.[22][23]

-

Coating: Coat a 96-well plate with the sample (e.g., plasma, tissue homogenate) or a 4-HNE-modified protein standard.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer.

-

Primary Antibody Incubation: Add a primary antibody specific for 4-HNE adducts and incubate.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Detection: Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Quantification: Determine the concentration of 4-HNE adducts in the samples by comparing their absorbance to the standard curve.

4.2.2. High-Performance Liquid Chromatography (HPLC):

HPLC offers a highly accurate and reproducible method for quantifying free 4-HNE.[24]

-

Deproteinization: Precipitate proteins from the plasma sample using an acid like perchloric acid.

-

Derivatization: Derivatize the 4-HNE in the supernatant with a fluorescent tag, such as dansyl hydrazine (DNSH).

-

Solid-Phase Extraction (SPE): Clean up the sample using an SPE cartridge to remove interfering substances.

-

HPLC Analysis: Separate and quantify the derivatized 4-HNE using a reversed-phase HPLC system with a fluorescence detector.

-

Quantification: Calculate the 4-HNE concentration based on a standard curve.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: this compound's mechanism of terminating lipid peroxidation.

Caption: this compound's activation of the Nrf2 signaling pathway.

Caption: Experimental workflow for the TBARS assay.

Conclusion

This compound's role in mitigating lipid peroxidation is a cornerstone of its neuroprotective efficacy. By directly scavenging lipid peroxyl radicals and bolstering endogenous antioxidant defenses through the Nrf2 pathway, this compound effectively breaks the cycle of oxidative damage to cell membranes. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of this compound in combating diseases driven by oxidative stress. Future research should continue to explore the full spectrum of this compound's mechanisms and its potential applications in a broader range of clinical settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Neuroprotective effects of this compound: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free-Radical Scavenger this compound Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How is this compound effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma marker of tissue oxidative damage and this compound as a scavenger drug against peroxyl radicals and peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a free radical scavenger, protects neuronal cells' mitochondria from ischemia by inactivating another new critical factor of the 5-lipoxygenase pathway affecting the arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A multiple free-radical scavenging (MULTIS) study on the antioxidant capacity of a neuroprotective drug, this compound as compared with uric acid, glutathione, and trolox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Mechanisms and Kinetics of Radical Scavenging Activity of this compound: A Computational Insight | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. This compound Improved Behavioral Abnormalities, Alleviated Oxidative Stress Inflammation, and Metabolic Homeostasis Pathways in Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. This compound Dexborneol Treatment Attenuates Neuronal Apoptosis and Improves Neurological Function by Suppressing 4-HNE-Associated Oxidative Stress After Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 21. mmpc.org [mmpc.org]

- 22. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]

- 24. ajrms.com [ajrms.com]

Beyond the Scavenger: An In-depth Guide to the Multifaceted Neuroprotective Mechanisms of Edaravone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone, initially recognized for its potent free radical scavenging capabilities, has secured a significant position in the therapeutic landscape for acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its primary mechanism of action has long been attributed to its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced neuronal damage. However, a growing body of evidence reveals that the neuroprotective profile of this compound is far more complex and extends well beyond antioxidation. This technical guide delves into these multifaceted, non-antioxidant mechanisms. We will explore this compound's significant roles in modulating inflammatory cascades, inhibiting apoptotic cell death pathways, preserving mitochondrial integrity, maintaining the blood-brain barrier, attenuating glutamate excitotoxicity, and activating critical neurotrophic signaling pathways. This document synthesizes key experimental findings, presents quantitative data in structured tables, details underlying methodologies, and provides visual representations of the core signaling pathways to offer a comprehensive resource for the scientific community.

Anti-inflammatory Effects: Quelling the Neuroinflammatory Cascade

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases and acute brain injuries. This compound exerts potent anti-inflammatory effects by directly targeting these cellular mediators and their signaling pathways.

Inhibition of Microglial Activation and Pro-inflammatory Cytokines

In response to injury, microglia transition to a pro-inflammatory M1 phenotype, releasing a barrage of cytotoxic factors. This compound has been shown to suppress this activation. In animal models of middle cerebral artery occlusion (MCAO), this compound treatment significantly reduces the number of activated microglia in the ischemic brain.[1] This cellular modulation is accompanied by a marked decrease in the production of key pro-inflammatory cytokines and mediators.[1][2][3]

Caption: this compound inhibits microglial activation and pro-inflammatory mediator release.

Quantitative Data on Anti-inflammatory Effects

| Parameter | Model | Treatment | Result | Reference |

| Infarct Volume | Rat MCAO Model | This compound | Significant reduction compared to vehicle | [1][2] |

| Plasma IL-1β Levels | Rat MCAO Model (3h post-ischemia) | This compound (IV) | ~40% reduction vs. vehicle | [2] |

| Plasma MMP-9 Levels | Rat MCAO Model (3h post-ischemia) | This compound (IV) | ~35% reduction vs. vehicle | [2] |

| iNOS, TNF-α, IL-1β Expression | LPS-induced BV-2 Microglia | This compound | Dose-dependent suppression | [1] |

| NO and ROS Production | LPS-induced BV-2 Microglia | This compound | Significant inhibition | [1] |

Featured Experimental Protocol: In Vivo MCAO Model

-

Model: Adult male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion. This is typically achieved using the intraluminal filament method.[2]

-

Treatment: this compound (e.g., 3 mg/kg) or saline (vehicle) is administered intravenously, often with a first dose at the onset of occlusion and a second at the onset of reperfusion.[2]

-

Analysis:

-

Infarct Volume: At 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size.[2]

-

Cytokine Measurement: Blood is collected at various time points (e.g., 3 hours post-MCAO). Plasma levels of IL-1β are quantified using ELISA, and MMP-9 levels are assessed via gelatin zymography.[2]

-

Immunohistochemistry: Brain sections are stained for microglial markers (e.g., Iba1) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to assess cellular activation and protein expression in the ischemic penumbra.[1]

-

Anti-Apoptotic Mechanisms: Preventing Programmed Cell Death

Apoptosis, or programmed cell death, is a critical driver of neuronal loss following acute injury and in chronic neurodegenerative conditions. This compound intervenes at multiple points within the intrinsic (mitochondrial) and extrinsic apoptotic pathways to promote neuronal survival.

Regulation of the Bcl-2 Family and Mitochondrial Pathway

A key mechanism is the regulation of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization (MOMP). This compound prevents the translocation of the pro-apoptotic protein BAX from the cytosol to the mitochondria.[4] It also enhances the expression of the anti-apoptotic protein Bcl-2, thereby decreasing the pro-apoptotic Bax/Bcl-2 ratio.[5][6] This stabilization of the mitochondrial membrane prevents the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3.[5][7][8][9][10]

Caption: this compound inhibits apoptosis by regulating Bcl-2 family proteins.

Quantitative Data on Anti-Apoptotic Effects

| Parameter | Model | Treatment | Result | Reference |

| Apoptotic Cell Percentage | H₂O₂-treated Cortical Neurons | This compound | Significant reduction vs. untreated | [4] |

| Bax/Bcl-2 Protein Ratio | Rat TBI Model | This compound (3 mg/kg) | Ratio significantly decreased vs. TBI group | [5] |

| Cleaved Caspase-3 Expression | Rat TBI Model | This compound (3 mg/kg) | Significant reduction vs. TBI group | [5] |

| TUNEL-positive cells | Rat HIBD Model | This compound | Significant decrease in apoptotic cells | [8] |

| Cell Viability | OGD-reperfused PC12 cells | This compound (0.01-1 µM) | Significant increase in viability | [6] |

Featured Experimental Protocol: In Vitro Neuronal Apoptosis Assay

-

Model: Primary cortical neurons are cultured from rat fetuses. Apoptosis is induced by exposing the cultured neurons to an oxidative stressor like hydrogen peroxide (H₂O₂) (e.g., 300 µM).[4]

-

Treatment: A subset of cultures is pre-treated with this compound before the H₂O₂ insult.

-

Analysis:

-

Immunoblotting: Cell lysates are collected at various time points. Western blotting is used to quantify the levels of total and phosphorylated forms of apoptotic regulatory proteins (e.g., BAX in cytosolic vs. mitochondrial fractions, Bcl-2, cleaved Caspase-3).[4][5]

-

Apoptosis Quantification: Apoptotic cells are identified and quantified using methods like TUNEL (TdT-mediated dUTP Nick End Labeling) staining or flow cytometry with Annexin V/Propidium Iodide staining.[5][8]

-

Subcellular Fractionation: Cells are lysed and centrifuged to separate the cytosolic fraction from the heavy membrane fraction (containing mitochondria) to specifically assess the translocation of proteins like BAX.[4]

-

Preservation of Blood-Brain Barrier (BBB) Integrity

The blood-brain barrier (BBB) is a highly selective barrier essential for maintaining central nervous system homeostasis. Its disruption following injury leads to vasogenic edema and infiltration of harmful substances. This compound helps preserve BBB integrity through multiple signaling pathways.

Activation of the Nrf2/HO-1 Pathway

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. This compound treatment upregulates the expression of both Nrf2 and HO-1 in brain tissue following cerebral infarction.[11][12][13] This pathway is crucial for cellular defense and enhances the stability of the BBB.[11]

Caption: this compound promotes BBB integrity by activating the Nrf2/HO-1 pathway.

Quantitative Data on BBB Preservation

| Parameter | Model | Treatment | Result | Reference |

| Brain Tissue Water Content | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent decrease vs. model group | [11][12] |

| BBB Permeability (Evans Blue) | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent decrease vs. model group | [11][12] |

| Nrf2 Protein Expression | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent increase vs. model group | [11][12] |

| HO-1 Protein Expression | Rat MCAO Model | This compound (10, 15, 20 mg/kg) | Dose-dependent increase vs. model group | [11][12] |

Featured Experimental Protocol: BBB Permeability Assessment

-

Model: A permanent MCAO model is established in SD rats.[11][12]

-

Treatment: Rats receive daily intraperitoneal injections of this compound at various doses (e.g., 10, 15, 20 mg/kg) or saline for a set period (e.g., 14 days).[14]

-

Analysis:

-

BBB Permeability: Evans blue dye (2%) is injected intravenously. After a circulation period, the animal is perfused to remove intravascular dye. The brain is removed, and the dye that has extravasated into the brain parenchyma is extracted using formamide and quantified spectrophotometrically. A higher absorbance indicates greater BBB permeability.[14]

-

Brain Edema: Brain water content is measured by comparing the wet weight and dry weight of the brain tissue. The tissue is weighed immediately after removal (wet weight) and then dried in an oven (e.g., at 100°C for 24h) until a constant weight is achieved (dry weight).[14]

-

Western Blotting: Brain tissue from the ischemic hemisphere is homogenized. Protein expression levels of Nrf2 and HO-1 are quantified by Western blot analysis to confirm pathway activation.[12][14]

-

Modulation of Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the CNS, but its excess accumulation in the synaptic cleft leads to overstimulation of glutamate receptors, causing an influx of Ca²⁺ and subsequent neuronal death—a process known as excitotoxicity.[15][16] this compound provides protection against this damaging cascade.

Protection Against Glutamate-Induced Cell Death

In-vitro studies using spiral ganglion neurons (SGNs) have demonstrated that pre-treatment with this compound significantly decreases glutamate-induced toxicity and improves cell viability in a dose-dependent manner.[17][18] This protection is linked to the PI3K/Akt signaling pathway and the regulation of the Bcl-2 protein family.[17]

Quantitative Data on Attenuation of Excitotoxicity

| Parameter | Model | Treatment | Result | Reference |

| Cell Viability (MTT Assay) | Glutamate-treated SGNs | This compound (250-750 µM) | Dose-dependent increase in viability | [18] |

| Apoptotic & Necrotic Cells | Glutamate-treated SGNs | This compound (500 µM) | Significant reduction in both cell death types | [18] |

| p-Akt/Akt Ratio | Glutamate-treated SGNs | This compound (500 µM) | Restored p-Akt levels reduced by glutamate | [17] |

Featured Experimental Protocol: In Vitro Glutamate Toxicity Model

-

Model: Primary SGNs are cultured from neonatal rats. Excitotoxicity is induced by treating the cultures with a high concentration of glutamate (e.g., 2 mM) for a short duration (e.g., 10 minutes).[18]

-

Treatment:

-

Analysis:

-

Cell Viability: Assessed using MTT assay, where mitochondrial activity reduces a tetrazolium salt to a colored formazan product, quantified by absorbance.[18]

-

Cell Death: Differentiated into apoptosis and necrosis using fluorescent dyes like Hoechst 33342 (stains all nuclei, condensed in apoptotic cells) and Propidium Iodide (PI) (stains nuclei of necrotic cells with compromised membranes).[18]

-

Western Blotting: Expression and phosphorylation status of key signaling proteins, such as Akt and Bcl-2 family members, are analyzed to elucidate the protective mechanism.[17]

-

Activation of Neurotrophic Signaling

Neurotrophic factors are crucial for the growth, survival, and differentiation of neurons. This compound has been shown to activate key neurotrophic signaling pathways, representing a novel mechanism for its neuroprotective and potentially neuro-restorative effects.

Upregulation of the GDNF/RET Pathway

Recent studies have revealed that this compound can induce the expression of the Glial cell line-Derived Neurotrophic Factor (GDNF) receptor, RET, in motor neurons.[19][20] This upregulation sensitizes the neurons to GDNF, a potent survival factor. Furthermore, this compound increases the release of GDNF from both motor neurons and astrocytes.[21] This dual action of enhancing both the receptor and ligand availability robustly activates the GDNF/RET signaling cascade, which is critical for motor neuron survival and may be particularly relevant for its therapeutic effect in ALS.[19][20][21]

Caption: this compound enhances GDNF/RET signaling by upregulating both ligand and receptor.

Featured Experimental Protocol: Analysis of Neurotrophic Signaling

-

Model: Motor neurons are differentiated from human induced pluripotent stem cells (iPSCs).[19][21]

-

Treatment: Differentiated motor neuron cultures are treated with this compound.

-

Analysis:

-

Transcriptomic Analysis: RNA sequencing (RNA-seq) is performed on treated and untreated cells to identify differentially expressed genes and affected signaling pathways, such as the GDNF/RET pathway.[19][21]

-

Protein Analysis: Western blotting is used to confirm the upregulation of RET protein expression. ELISA is used to measure the concentration of GDNF released into the cell culture medium.[19][21]

-

Functional Assays: The neuroprotective effect is confirmed by challenging the cultures with a toxin (e.g., H₂O₂) with and without this compound, and assessing cell survival. Long-term survival and maturation of motor neurons cultured with this compound in the absence of other neurotrophic factors can also be assessed.[19][21]

-

Conclusion and Future Directions

While the identity of this compound as a potent antioxidant is well-established, its neuroprotective efficacy is clearly derived from a wider array of biological activities. The evidence synthesized in this guide demonstrates that this compound is a pleiotropic drug that actively modulates key pathological processes including neuroinflammation, apoptosis, blood-brain barrier disruption, excitotoxicity, and deficits in neurotrophic support.

For researchers and drug development professionals, these findings open new avenues for investigation. Future research should focus on:

-

Synergistic Effects: Investigating how these non-antioxidant mechanisms interact with each other and with the drug's radical scavenging activity.

-

Targeted Therapies: Leveraging the understanding of these specific pathways to identify patient populations who may benefit most from this compound treatment.

-

Combination Strategies: Designing rational combination therapies that pair this compound with drugs targeting complementary pathways to achieve enhanced therapeutic outcomes in complex neurological disorders.[19]

A deeper appreciation of these mechanisms is paramount to optimizing the clinical application of this compound and to guide the development of next-generation neuroprotective agents.

References

- 1. Anti-inflammatory effects of this compound and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A free radical scavenger this compound suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound protects cortical neurons from apoptosis by inhibiting the translocation of BAX and Increasing the interaction between 14-3-3 and p-BAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates neuronal apoptosis in hippocampus of rat traumatic brain injury model via activation of BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects rats against oxidative stress and apoptosis in experimentally induced myocardial infarction: Biochemical and ultrastructural evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuates neuronal apoptosis in hypoxic-ischemic brain damage rat model via suppression of TRAIL signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 11. Protective effect of this compound on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effect of this compound on blood-brain barrier by affecting NRF-2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the this compound, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Protective Effect of this compound on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protective Effect of this compound on Glutamate-Induced Neurotoxicity in Spiral Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Chemical Properties and Tautomeric Landscape of Edaravone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone, a potent free-radical scavenger, has garnered significant attention for its neuroprotective effects in conditions such as amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. Its therapeutic efficacy is intrinsically linked to its unique chemical properties and the dynamic interplay of its tautomeric forms. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, a detailed exploration of its tautomeric equilibria, and an examination of the key signaling pathways it modulates. Experimental protocols for its synthesis and analysis are also detailed to support further research and development.

Chemical Properties of this compound

This compound, chemically known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its behavior in biological and experimental systems.

| Property | Value | References |

| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | [3][4][5] |

| Synonyms | MCI-186, Radicava, Radicut, 3-Methyl-1-phenyl-2-pyrazolin-5-one | [3][6] |

| Chemical Formula | C₁₀H₁₀N₂O | [7][8][9] |

| Molecular Weight | 174.20 g/mol | [6][7][8][9] |

| Melting Point | 126 - 129.7 °C | [1][2][3][10][11][12] |

| Boiling Point | 287 °C | [3][12][13] |

| Solubility | Freely soluble in acetic acid, methanol, ethanol; Slightly soluble in water, diethyl ether. Soluble in DMSO. | [1][2][10][12][14] |

| pKa | 7.0 | [13][15][16][17][18] |

| LogP | 1.12 | [3][13] |

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is crucial for this compound's antioxidant activity and its ability to interact with various biological targets. This compound primarily exists in three tautomeric forms: the keto (CH), enol (OH), and amine (NH) forms.[19][20]

The equilibrium between these tautomers is highly dependent on the solvent environment.[17][21] In non-polar solvents like chloroform and acetonitrile, the keto form is the predominant species observed.[13][21] However, in more polar solvents such as methanol, DMSO, and water, a mixture of all three tautomers exists.[13][21] Under physiological conditions (pH 7.4), both the neutral and anionic forms of this compound are present, with the enol and anionic forms being more prevalent in aqueous environments.

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and antioxidant mechanisms of these tautomers.[20] Computational models suggest that the C-H (keto) tautomer is generally the most stable form.[14] However, the N-H and O-H tautomers are considered to be better antioxidants through single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, respectively.[14] The enolate form, in particular, is believed to be highly reactive towards free radicals.

Figure 1: Tautomeric forms of this compound.

Key Signaling Pathways Modulated by this compound

Beyond its direct free-radical scavenging activity, this compound exerts its neuroprotective effects by modulating a number of critical intracellular signaling pathways.

Nrf2/ARE Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[4][10][11][15][16][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By promoting the translocation of Nrf2 to the nucleus, this compound enhances the cellular defense against oxidative stress.

Figure 2: this compound's activation of the Nrf2 pathway.

Mitochondrial Apoptosis Pathway

This compound has been shown to protect mitochondria and inhibit the intrinsic pathway of apoptosis.[4] It achieves this by preserving the mitochondrial membrane potential, preventing the release of cytochrome c, and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4]

Figure 3: this compound's inhibition of mitochondrial apoptosis.

Neurotrophic Factor Signaling Pathways

Recent studies have revealed that this compound can also activate crucial neurotrophic signaling pathways, promoting neuronal survival and function. These include the Glial cell line-derived neurotrophic factor (GDNF)/RET pathway and the Brain-derived neurotrophic factor (BDNF)/TrkB pathway.[8][13][17]

Figure 4: this compound's influence on neurotrophic signaling.

Experimental Protocols

Synthesis of this compound (Knorr Pyrazole Synthesis)

This protocol is adapted from established methods for the synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.[20]

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Diethyl ether

-

Ice bath

-

Büchner funnel and flask

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. The reaction is exothermic and should be carried out in a fume hood with caution.

-

Attach a reflux condenser and heat the mixture at 135-145°C for 1 hour.

-

After heating, a viscous syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.

-

Add a small amount of diethyl ether and stir vigorously until a crude powder precipitates.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purify the product by recrystallization from hot ethanol.